pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

Catalog No.
S857487
CAS No.
159326-71-3
M.F
C6H5N3O
M. Wt
135.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

CAS Number

159326-71-3

Product Name

pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

IUPAC Name

3H-pyrrolo[2,1-f][1,2,4]triazin-4-one

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

InChI

InChI=1S/C6H5N3O/c10-6-5-2-1-3-9(5)8-4-7-6/h1-4H,(H,7,8,10)

InChI Key

VYEHSYWBLDTUHX-UHFFFAOYSA-N

SMILES

C1=CN2C(=C1)C(=O)NC=N2

Synonyms

3H-Pyrrolo[2,1-f][1,2,4]triazin-4-one

Canonical SMILES

C1=CN2C(=C1)C(=O)N=CN2

Isomeric SMILES

C1=CN2C(=C1)C(=O)N=CN2

Role as a Building Block:

Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one, also known as 4H-pyrrolo[2,1-f][1,2,4]triazin-4-one, serves as a valuable building block in the synthesis of more complex molecules with diverse functionalities. Due to its unique bicyclic structure and the presence of various heteroatoms (nitrogen and oxygen), it offers a versatile platform for the creation of novel compounds with potential applications in various scientific fields .

Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a nitrogen-containing heterocyclic compound characterized by a fused triazine and pyrrole structure. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The unique arrangement of the nitrogen atoms within its structure contributes to its chemical reactivity and biological properties.

As mentioned earlier, pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one itself doesn't have a known mechanism of action. However, its core structure plays a crucial role in the antiviral activity of Remdesivir []. Remdesivir acts by mimicking a natural cellular building block, adenosine triphosphate (ATP), and inhibiting viral RNA polymerase, thereby stopping viral replication [].

, including:

  • Nucleophile-Induced Rearrangement: This method involves the rearrangement of pyrrolooxadiazines to yield pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones under mild conditions. The reactions typically require specific nucleophiles and can be conducted at low temperatures to enhance yield and selectivity .
  • Intramolecular Cyclization: Regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles has been successfully employed to synthesize this compound. This reaction can occur rapidly under appropriate conditions, leading to high yields of the desired product .

Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one exhibits a range of biological activities:

  • Enzyme Inhibition: It has been identified as a potent inhibitor of tankyrase enzymes, which are involved in various cellular processes including telomere maintenance and Wnt signaling pathways. Additionally, it acts as an inhibitor of stearoyl CoA desaturase and Eg5, making it relevant in cancer research .
  • Receptor Antagonism: The compound has shown promise as a melanin-concentrating hormone receptor antagonist and a corticotropin-releasing factor receptor antagonist. These activities suggest potential therapeutic applications in metabolic disorders and stress-related conditions .

The applications of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one span various fields:

  • Pharmaceutical Development: Due to its biological activity as an enzyme inhibitor and receptor antagonist, this compound is being explored for the development of new therapeutic agents targeting cancer and metabolic diseases .
  • Chemical Probes: Its unique structure makes it suitable for use as a chemical probe in biological studies aimed at understanding cellular mechanisms and pathways influenced by the target enzymes or receptors.

Research into the interactions of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one with various biological targets has revealed insights into its mechanism of action:

  • Binding Affinity: Studies have demonstrated that this compound binds effectively to specific enzymes and receptors, inhibiting their activity through competitive or non-competitive mechanisms. The binding interactions are often characterized using techniques such as surface plasmon resonance or isothermal titration calorimetry.

Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one shares structural similarities with several other compounds but possesses unique features that differentiate it:

Compound NameStructure TypeBiological ActivityUnique Features
Pyrrolo[2,3-d]pyrimidin-4(5H)-oneFused pyrimidineAntiviral activityDifferent heterocyclic framework
PyrrolopyrimidineFused pyrrole-pyrimidineAnticancer propertiesVarying nitrogen placement
Triazolo[3,4-b]quinazolineFused triazole-quinazolineAntimicrobial activityDistinct quinazoline component

The unique arrangement of nitrogen atoms in pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one allows for specific interactions with biological targets that may not be observed in similar compounds.

XLogP3

0.2

Dates

Modify: 2023-08-15

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